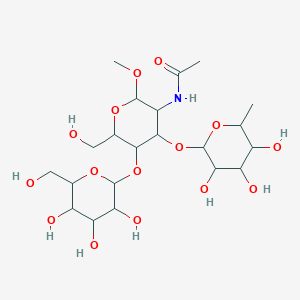

Lewis X Trisaccharide, Methyl Glycoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lewis X Trisaccharide, Methyl Glycoside is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mécanisme D'action

Target of Action

Lewis X Trisaccharide, Methyl Glycoside primarily targets selectins , a family of cell adhesion molecules . Selectins play a crucial role in mediating interactions between cells, particularly in the immune system .

Mode of Action

This compound binds to selectins, thereby modulating their activity . The binding of this compound to selectins can inhibit the interactions that these molecules typically mediate, which can lead to changes in cellular behavior .

Biochemical Pathways

As an O-glycoside, this compound is involved in the formation of glycoside bonds, a fundamental aspect of the structure and function of glycans. Glycans, in turn, play key roles in various biological processes, including cell-cell interactions, immune response, and pathogen recognition.

Pharmacokinetics

Like other glycosides, it is expected to be metabolized by glycosidases.

Result of Action

The binding of this compound to selectins can lead to anti-inflammatory effects . By inhibiting selectin-mediated cell-cell interactions, this compound can potentially modulate inflammatory responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to selectins may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound .

Analyse Biochimique

Biochemical Properties

Lewis X Trisaccharide, Methyl Glycoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of a glycoside bond, which is a fundamental aspect of the structure and function of glycans .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reducing end of the molecule plays a key role in this mechanism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors

Méthodes De Préparation

The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves several key steps. One common method is the condensation of a glycosyl donor with a glycosyl acceptor. For example, the imidate glycosyl donor can be condensed with a trisaccharide glycosyl acceptor to form the desired product . The reaction conditions typically involve the use of promoters such as potassium carbonate in acetone, and the reaction is carried out under controlled temperatures to ensure the formation of the glycosidic bond .

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production and purification processes .

Analyse Des Réactions Chimiques

Lewis X Trisaccharide, Methyl Glycoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as periodic acid, leading to the cleavage of glycosidic bonds and formation of aldehyde groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting aldehyde groups to alcohols.

Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include sodium borohydride for reduction, periodic acid for oxidation, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Lewis X Trisaccharide, Methyl Glycoside has numerous applications in scientific research:

Chemistry: It is used to study carbohydrate chemistry and the formation of glycosidic bonds.

Biology: The compound is crucial in understanding protein-glycan interactions and the role of glycans in biological systems.

Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

Comparaison Avec Des Composés Similaires

Lewis X Trisaccharide, Methyl Glycoside is unique due to its specific glycan structure, which distinguishes it from other similar compounds. Some similar compounds include:

Lewis A Trisaccharide, Methyl Glycoside: Similar in structure but differs in the arrangement of glycan units.

Lewis Y Trisaccharide, Methyl Glycoside: Another related compound with a different glycan configuration.

Sialyl this compound: Contains an additional sialic acid residue, altering its biological properties.

These compounds share similarities in their glycan structures but differ in their specific configurations and biological activities, highlighting the uniqueness of this compound.

Propriétés

IUPAC Name |

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWUCRJWBOBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)